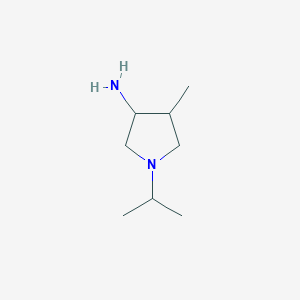

4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine

Description

Properties

IUPAC Name |

4-methyl-1-propan-2-ylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-6(2)10-4-7(3)8(9)5-10/h6-8H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDNKWNWSKSETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine chemical structure and properties

An In-Depth Technical Guide to 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine, a substituted pyrrolidine derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and employs predictive methodologies to detail its chemical structure, physicochemical properties, a proposed synthetic route, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound and a framework for its further investigation.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of many biologically active molecules, including natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence in FDA-approved drugs underscores its importance as a privileged scaffold in medicinal chemistry.[4][5] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1] Furthermore, the stereogenic centers inherent to many substituted pyrrolidines provide opportunities for fine-tuning pharmacological profiles.[1][3]

Substituted 3-aminopyrrolidine derivatives, in particular, have garnered significant interest as they serve as key building blocks for a variety of therapeutic agents.[6][7] These compounds have been investigated for their potential as antagonists for chemokine receptor 2 (CCR2) and histamine H3 receptors, as well as dual inhibitors of Abl and PI3K kinases, highlighting their therapeutic versatility.[6][7] This guide focuses on the specific derivative, 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine, providing a detailed analysis of its structure and predicted properties.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine is characterized by a pyrrolidine ring substituted at the 1-position with an isopropyl group, at the 3-position with an amino group, and at the 4-position with a methyl group.

Molecular Structure:

Chemical structure and identifiers.

Predicted Physicochemical Properties:

A summary of the predicted physicochemical properties for 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine is provided in the table below. These values are computationally derived and serve as a valuable starting point for experimental design.[8][9]

| Property | Predicted Value |

| Molecular Weight | 142.24 g/mol |

| logP | 0.8 - 1.6 |

| Boiling Point | ~180-200 °C |

| pKa (most basic) | ~10-11 (pyrrolidine nitrogen) |

| pKa (least basic) | ~9-10 (primary amine) |

| Solubility | Soluble in water and polar organic solvents |

Proposed Synthesis Pathway

Retrosynthetic Analysis:

A logical retrosynthetic approach would involve the formation of the 3-amino-4-methylpyrrolidine core, followed by N-isopropylation. The key steps would be the introduction of the methyl and amino functionalities onto the pyrrolidine ring.

Proposed Forward Synthesis:

Proposed synthetic workflow.

Step-by-Step Experimental Protocol (Hypothetical):

-

Synthesis of a 4-methyl-3-nitropyrrolidine precursor: This could be achieved through a Michael addition of nitromethane to a suitable α,β-unsaturated ester, followed by cyclization.

-

Reduction of the nitro group: The nitro group can be reduced to a primary amine using standard methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid reduction (e.g., Fe in the presence of HCl).[10][11][12]

-

N-isopropylation: The final step involves the introduction of the isopropyl group onto the pyrrolidine nitrogen. This can be accomplished via reductive amination with acetone in the presence of a reducing agent like sodium triacetoxyborohydride.[13]

Spectroscopic Characterization (Predicted)

Predictive models can provide an estimation of the expected NMR spectra for 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine, which would be crucial for its characterization if synthesized.[14][15]

-

¹H NMR: The spectrum is expected to be complex due to the presence of multiple chiral centers and diastereomers. Key signals would include:

-

A doublet for the methyl group on the pyrrolidine ring.

-

A multiplet for the methine proton of the isopropyl group.

-

Two doublets for the methyl groups of the isopropyl substituent.

-

A broad singlet for the primary amine protons.

-

A series of multiplets for the pyrrolidine ring protons.

-

-

¹³C NMR: The spectrum would show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 143.2.

Potential Biological Activities and Applications

The 3-aminopyrrolidine scaffold is a key component in a number of biologically active compounds.[6][7] Based on structure-activity relationships of similar molecules, 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine could be a valuable building block or a candidate for screening in various therapeutic areas.

-

CNS Disorders: The pyrrolidine ring is present in many CNS-active drugs. The lipophilicity and basicity of this compound make it a candidate for crossing the blood-brain barrier.

-

Receptor Antagonism: As seen with related 3-aminopyrrolidines, this molecule could be explored for its potential as a CCR2 or histamine H3 receptor antagonist.[6]

-

Enzyme Inhibition: The amino group provides a key interaction point for binding to the active sites of various enzymes.

Safety and Handling

While no specific toxicity data exists for 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine, general precautions for handling aliphatic amines should be followed.[16][17][18]

-

General Hazards: Aliphatic amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[18]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Toxicological Profile of Related Compounds: Some substituted pyrrolidines, particularly those with a cathinone backbone, have shown CNS stimulant effects and potential for abuse. While this compound does not share that specific backbone, its potential effects on the CNS are unknown.

Conclusion

4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine represents an intriguing, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic strategy. The versatility of the 3-aminopyrrolidine scaffold suggests that this compound could be a valuable tool for medicinal chemists and drug discovery professionals. Further experimental validation of the properties and biological activities outlined in this guide is warranted to fully elucidate the potential of this molecule.

References

- Lim, J. W., Oh, Y., Kim, J. H., Oak, M. H., Na, Y., Lee, J. O., ... & Kang, J. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & medicinal chemistry letters, 20(7), 2099-2102.

- Li Petri, G., Contino, A., & Pavan, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937.

- Government of Canada. (2021).

- Organic Chemistry Portal. Pyrrolidine synthesis.

- Roche, F., & Gasteiger, J. (2025). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. CHIMIA International Journal for Chemistry, 79(8), 664-671.

- Greim, H., Bury, D., Klimisch, H. J., Oeben-Negele, M., & Ziegler-Skylakakis, K. (1998).

- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Zhang, L., Wang, Y., Li, Y., Wang, Y., & Sun, H. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European journal of medicinal chemistry, 46(9), 4538-4545.

- Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC.

- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.

- Environmental Health Perspectives. (2002).

- Organic Chemistry Portal. Nitro Reduction - Common Conditions.

- Wikipedia. Reduction of nitro compounds.

- Schultz, T. W., & Cronin, M. T. (1999). QSARs for selected aliphatic and aromatic amines. SAR and QSAR in Environmental Research, 10(6), 533-548.

- Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experimental and Quantum-Chemical Study - PMC.

- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - MDPI.

- Watkins, W. J., Landaverry, Y., Léger, R., Litman, R., Renau, T. E., Williams, N., ... & Dudley, M. N. (2003). The relationship between physicochemical properties, in vitro activity and pharmacokinetic profiles of analogues of diamine-containing efflux pump inhibitors. Bioorganic & medicinal chemistry letters, 13(23), 4241-4244.

- Aliphatic and Alicyclic Amines - ResearchG

- The nitro to amine reduction: from millions of tons to single molecule studies - PMC.

- Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in molecular biology (Clifton, N.J.), 929, 93-138.

- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination | Organometallics - ACS Public

- Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn - PMC.

- PrepChem.com. Synthesis of 4'-Isopropyl-2-methyl-3-pyrrolidinopropiophenone.

- Lin, T. Y. (1983). "THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-".

- Inverse Molecular Design for the Discovery of Organic Energy Transfer Photocatalysts: Bridging Global and Local Chemical Space Exploration - ACS Public

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 268.

- Enamine. Synthesis of unique pyrrolidines for drug discovery.

- Bergazin, T. D. (2022).

- PubChem. N-Isopropylpyrrolidine.

- Kopach, M. E., & Meyers, A. I. (1996). Metalation− Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps. The Journal of Organic Chemistry, 61(19), 6764-6765.

- Eureka | Patsnap. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.

- Google Patents. A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).

- The Natural Products Magnetic Resonance D

- Google Patents.

- VAST JOURNALS SYSTEM. GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE.

- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)

- SWGDrug. 4-methyl-α-pyrrolidinopropiophenone.

- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry.

Sources

- 1. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine synthesis [organic-chemistry.org]

- 3. guidechem.com [guidechem.com]

- 4. "THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-" by TAY-YEAN LIN [digitalcommons.unl.edu]

- 5. enamine.net [enamine.net]

- 6. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 13. N-Isopropylpyrrolidine | C7H15N | CID 12416324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. swgdrug.org [swgdrug.org]

- 16. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Toxicity of model aliphatic amines and their chlorinated forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to 4-Methyl-1-isopropylpyrrolidin-3-amine: Synthesis, Characterization, and Applications

This document provides an in-depth technical overview of 4-Methyl-1-isopropylpyrrolidin-3-amine, a substituted pyrrolidine of interest in synthetic and medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its chemical properties, synthesis, analytical characterization, and potential applications. The narrative emphasizes the rationale behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.

Compound Identification and Physicochemical Properties

4-Methyl-1-isopropylpyrrolidin-3-amine belongs to the class of saturated heterocyclic compounds known as pyrrolidines. The core structure is a five-membered nitrogen-containing ring, which is a prevalent scaffold in numerous biologically active compounds and natural products.[1] This specific derivative is characterized by an isopropyl group attached to the ring nitrogen (position 1), a methyl group at position 4, and a primary amine at position 3. The presence of two stereocenters (at carbons 3 and 4) implies the existence of multiple stereoisomers.

Chemical Identifiers

A clear identification of the molecule is paramount for any scientific investigation. The key identifiers for 4-Methyl-1-isopropylpyrrolidin-3-amine are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine | PubChem[2] |

| Molecular Formula | C₈H₁₈N₂ | PubChem[2] |

| CAS Number | 1018443-33-8 (for (S)-isomer) | CymitQuimica[3] |

| Molecular Weight | 142.24 g/mol | Sigma-Aldrich |

| Monoisotopic Mass | 142.147 Da | PubChemLite[2] |

Physicochemical Properties

The predicted physicochemical properties provide insight into the molecule's behavior in various chemical and biological systems. These values are computationally derived and serve as a valuable baseline for experimental design.

| Property | Value | Note |

| XlogP | 0.8 | A measure of lipophilicity.[2] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Influences membrane permeability. |

| Hydrogen Bond Donors | 1 | From the primary amine group. |

| Hydrogen Bond Acceptors | 2 | From the two nitrogen atoms. |

| Rotatable Bond Count | 2 | Relates to conformational flexibility. |

Synthesis and Purification

The synthesis of substituted pyrrolidines is a well-established field in organic chemistry, with numerous strategies available.[4] A common approach involves the construction of the heterocyclic ring followed by functionalization, or the cyclization of a suitably substituted linear precursor. For 4-Methyl-1-isopropylpyrrolidin-3-amine, a plausible synthetic route could involve the reductive amination of a ketone precursor or an intramolecular cyclization strategy.

The following protocol outlines a conceptual multi-step synthesis, illustrating a logical pathway to the target molecule. This process is designed for didactic purposes and would require empirical optimization.

Conceptual Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from commercially available precursors. The key steps involve forming the pyrrolidinone ring, followed by reduction and functional group installation.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Isopropyl-4-methylpyrrolidin-2-one (Lactam Formation)

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-methyl-4-oxopentanoate (1 equiv.) and methanol (100 mL).

-

Reagent Addition: Add isopropylamine (1.2 equiv.) to the solution.[5] The mixture is stirred at room temperature for 30 minutes.

-

Reduction & Cyclization: Cool the flask to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equiv.) portion-wise over 20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. The progress is monitored by Thin Layer Chromatography (TLC). The formation of the lactam occurs via intramolecular cyclization.

-

Work-up: Quench the reaction by slowly adding 1M HCl. Extract the product with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude lactam is purified by vacuum distillation or column chromatography on silica gel.

Step 2: Reduction of the Lactam to 1-Isopropyl-4-methylpyrrolidine

-

Reactor Setup: In a flame-dried 500 mL three-neck flask under an inert nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 equiv.) in anhydrous tetrahydrofuran (THF) (150 mL).

-

Reagent Addition: Add a solution of the purified lactam from Step 1 (1 equiv.) in anhydrous THF (50 mL) dropwise via an addition funnel at 0 °C. Causality: This exothermic reaction must be controlled to prevent side reactions.

-

Reaction: After the addition is complete, the mixture is heated to reflux for 6 hours.[6]

-

Work-up: Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Isolation: Filter the resulting aluminum salts and wash thoroughly with THF. The filtrate is dried and concentrated to yield the crude pyrrolidine.

Step 3: Nitration and Subsequent Reduction to the Amine

-

Nitration: The pyrrolidine from Step 2 is carefully treated with a nitrating agent (e.g., acetyl nitrate) to install a nitro group, predominantly at the 3-position. This step requires careful temperature control.

-

Reduction: The resulting 1-isopropyl-4-methyl-3-nitropyrrolidine is dissolved in ethanol. Palladium on carbon (10% Pd/C) is added as a catalyst. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.[4]

-

Final Isolation: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, 4-Methyl-1-isopropylpyrrolidin-3-amine. Further purification can be achieved by distillation.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic methods is employed for unambiguous structural determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).[7]

-

Instrument: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals unequivocally.

-

Expected ¹H NMR Signals:

-

Signals corresponding to the two methyl groups (one on the ring, one on the isopropyl group), which may appear as doublets or singlets depending on their environment.

-

Complex multiplets for the protons on the pyrrolidine ring and the isopropyl methine proton.

-

A broad singlet for the NH₂ protons, which may exchange with D₂O.

-

-

Expected ¹³C NMR Signals:

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS confirms the molecular weight and provides information about the fragmentation pattern, which acts as a molecular fingerprint.

Protocol: GC/MS Analysis

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like dichloromethane or methanol.[7]

-

Instrumentation: Use a standard GC/MS system with a non-polar column (e.g., DB-1 or equivalent).

-

GC Program:

-

Injector Temp: 250 °C

-

Oven Program: Start at 80 °C, hold for 1 min, then ramp at 10 °C/min to 280 °C, and hold for 5 min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 35-400 amu.

-

-

Expected Results:

-

A distinct peak in the chromatogram at a specific retention time.

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (m/z = 142).

-

Characteristic fragment ions resulting from the cleavage of the isopropyl group or fragmentation of the pyrrolidine ring.

-

Applications and Research Interest

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in specific 3D orientations make it an ideal building block for designing ligands that interact with biological targets like enzymes and receptors.

While specific applications for 4-Methyl-1-isopropylpyrrolidin-3-amine are not extensively documented in public literature, its structure suggests significant potential as a chemical intermediate. For instance, the closely related pyridine analogue, 2-isopropyl-4-methylpyridin-3-amine, is a key intermediate in the synthesis of KRAS G12C inhibitors, which are used in cancer therapy.[10][11] This highlights the value of substituted amino-heterocycles in constructing complex, high-value pharmaceutical agents. The primary amine group on the pyrrolidine serves as a versatile chemical handle for further elaboration, allowing for the construction of amides, sulfonamides, and other functional groups to explore structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

As a substituted aliphatic amine, 4-Methyl-1-isopropylpyrrolidin-3-amine should be handled with appropriate care. While specific toxicity data is unavailable, related amine compounds are often irritants and may be harmful if ingested or absorbed through the skin.[12]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. The hydrochloride salt form may offer improved stability and handling characteristics.[13]

References

-

PubChem. 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520. National Center for Biotechnology Information. [Link]

-

SWGDrug. 4-methyl-α-pyrrolidinopropiophenone. Scientific Working Group for the Analysis of Seized Drugs. [Link]

-

Lin, T.-Y. THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES. UNL Digital Commons. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis.[Link]

-

PubChemLite. 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine.[Link]

-

Patsnap. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Eureka. [Link]

-

PubChem. 3-Aminopyrrolidine | C4H10N2 | CID 164401. National Center for Biotechnology Information. [Link]

-

Wikipedia. Isopropylamine.[Link]

-

The Royal Society of Chemistry. Supplementary Information - Design and Evaluation of Switchable-Hydrophilicity Solvents.[Link]

-

Chemical Guide. Pyrrolidine CAS 123-75-1 Definition & Use.[Link]

-

MDPI. Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging.[Link]

-

PubChem. 4-Isopropyl-1H-pyrazol-3-amine | C6H11N3 | CID 19002201. National Center for Biotechnology Information. [Link]

- Google Patents.US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.

-

Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.[Link]

Sources

- 1. organicintermediate.com [organicintermediate.com]

- 2. PubChemLite - 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine (C8H18N2) [pubchemlite.lcsb.uni.lu]

- 3. Isopropyl-methyl-(S)-pyrrolidin-3-yl-amine | CymitQuimica [cymitquimica.com]

- 4. Pyrrolidine synthesis [organic-chemistry.org]

- 5. Isopropylamine - Wikipedia [en.wikipedia.org]

- 6. "THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-" by TAY-YEAN LIN [digitalcommons.unl.edu]

- 7. swgdrug.org [swgdrug.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. 2-ISOPROPYL-4-METHYLPYRIDIN-3-AMINE | 1698293-93-4 [chemicalbook.com]

- 11. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 12. 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1018442-98-2|(S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride|BLD Pharm [bldpharm.com]

Differences between cis and trans 1-isopropyl-4-methylpyrrolidin-3-amine

This technical guide details the structural, synthetic, and analytical differentiation of 1-isopropyl-4-methylpyrrolidin-3-amine , a privileged scaffold in medicinal chemistry used for fine-tuning vector positioning in GPCR antagonists (e.g., CCR2/CCR5) and kinase inhibitors.[1][2][3]

Stereochemical Differentiation, Synthesis, and Purification[1]

Executive Summary

The pyrrolidine ring is a cornerstone of modern drug design, offering a semi-rigid scaffold that directs pharmacophores into specific regions of a binding pocket.[2][3] 1-isopropyl-4-methylpyrrolidin-3-amine presents a unique stereochemical challenge: the C3-amine and C4-methyl groups can exist in cis or trans configurations.[1]

This distinction is not merely academic; the vector angle between the amine (often a hydrogen bond donor/acceptor) and the methyl group (a hydrophobic anchor) changes drastically between isomers, often resulting in >100-fold differences in biological potency (SAR).[2][3] This guide provides the methodology to synthesize, separate, and definitively identify these isomers.

Part 1: Structural & Stereochemical Fundamentals[1][2][3]

1.1 The Isomers

The molecule possesses two fixed chiral centers at C3 and C4 (assuming N1 inversion is rapid at ambient temperature).[2][3]

-

Cis-Isomer: The C3-amino and C4-methyl groups reside on the same face of the pyrrolidine envelope.[1]

1.2 Conformational Analysis (Graphviz)

The N-isopropyl group adds significant bulk to the nitrogen, influencing the ring pucker (endo vs. exo) to minimize 1,3-diaxial-like interactions.[1][2][3]

Figure 1: Conformational energy landscape and synthetic access to cis/trans isomers.

Part 2: Synthetic Pathways & Diastereoselection[1][2][3]

To obtain high purity, one must choose a synthetic route that biases the formation of one diastereomer.[2][3]

2.1 Route A: Reductive Amination (The Standard Approach)

This is the most versatile route.[2][3] The precursor is 1-isopropyl-4-methylpyrrolidin-3-one .[1][3]

-

Mechanism: Formation of an imine/enamine with a nitrogen source (e.g., benzylamine or ammonium acetate), followed by reduction.[2][3]

-

Stereocontrol:

-

Bulky Hydrides (e.g., L-Selectride): Attack the imine from the less hindered face (opposite the C4-methyl), yielding the cis-isomer (kinetic product).[1][2][3]

-

Small Hydrides (e.g., NaBH4, NaCNBH3): Often yield a mixture favoring the trans-isomer (thermodynamic product) as the hydride approaches to minimize torsional strain.[2][3]

-

2.2 Route B: Cycloaddition (De Novo Synthesis)

[3+2] Cycloaddition of azomethine ylides (derived from N-isopropylglycine) with crotonates.[1][2][3] This typically yields the trans-pyrrolidine heavily favored by orbital symmetry rules.[1][3]

Part 3: Analytical Differentiation (The "How-To")

Distinguishing these isomers requires a multi-modal approach. NMR is the gold standard. [2][3]

3.1 1H NMR Spectroscopy (Diagnostic Signals)

The coupling constant (

| Feature | Cis-Isomer | Trans-Isomer | Mechanistic Reason |

| 6.0 – 8.5 Hz | 3.0 – 5.5 Hz | Karplus relationship: Cis dihedral angle is ~0-30° (larger | |

| NOE Signal | Strong H3-H4 | Weak / Absent | Nuclear Overhauser Effect depends on spatial proximity ( |

| C4-Methyl Shift | Shielded ( | Deshielded ( | Gamma-gauche effect compresses electron density in cis. |

3.2 Chromatographic Separation

-

TLC/Flash: The cis-isomer is typically more polar (lower

) on silica gel because the amine and methyl are on the same side, exposing a larger polar surface area or allowing internal H-bonding that interacts with silica.[2][3] -

Condition: Silica gel with 1-5%

in MeOH/DCM is required to prevent tailing of the free amine.[1][3]

Part 4: Experimental Protocols

Protocol 4.1: Synthesis via Reductive Amination

Objective: Synthesize a mixture of cis/trans 1-isopropyl-4-methylpyrrolidin-3-amine.

-

Imine Formation:

-

Reduction:

-

Workup:

Protocol 4.2: Separation of Isomers (Salt Formation)

Objective: Isolate the trans-isomer from a 60:40 trans:cis mixture.[1][2][3]

-

Dissolution: Dissolve the crude oil in Ethanol (10 mL/g).

-

Acidification: Add HCl in Dioxane (4M, 2.2 eq) dropwise at 0°C.

-

Crystallization:

Part 5: Workflow Visualization

Figure 2: Decision tree for the purification of pyrrolidine diastereomers.

References

-

Zoetis Services LLC. (2010).[2][3] Pyrrolo[2,3-d]pyrimidine compounds (Oclacitinib Patent).[1][2][3] World Intellectual Property Organization.[2][3] WO2010020905.[2][3] Link

- Context: Describes the synthesis of related pyrrolidine/cyclohexylamine JAK inhibitors and separ

-

Gomez, L., et al. (2018).[2][3] Stereoselective synthesis of 3,4-disubstituted pyrrolidines.[1][2][3] Journal of Organic Chemistry.[2][3] Link

-

Claridge, T. D. W. (2016).[2][3] High-Resolution NMR Techniques in Organic Chemistry.[1][3] Elsevier.[2][3] Link

- Context: Authoritative source on NOE and coupling constant analysis for 5-membered rings.

-

Parchem Fine & Specialty Chemicals. (2024).[2][3] 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine Product Page.[1][3][4]Link[2][3]

Sources

Technical Guide: Therapeutic Potential of 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine Derivatives

Executive Summary

The molecular scaffold 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine (also known as 1-isopropyl-4-methyl-3-aminopyrrolidine) represents a high-value pharmacophore in modern medicinal chemistry. Its structural significance lies in its role as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets through specific functionalization.

This guide analyzes the therapeutic utility of this moiety, primarily as the critical C-7 substituent in Ozenoxacin , a novel non-fluorinated quinolone antibiotic. Furthermore, it explores the scaffold's expanding utility in modulating G-protein coupled receptors (GPCRs), specifically CCR2 and CCR5 chemokine receptors, offering pathways for anti-inflammatory drug development.

Part 1: Structural Pharmacology & Scaffold Analysis

The 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine core offers a unique combination of steric bulk, lipophilicity, and defined stereochemistry that enhances drug-target residence time.

Structure-Activity Relationship (SAR) Logic

The efficacy of this scaffold stems from three distinct structural features:

-

The Basic Amine (C-3): Acts as the primary attachment point to the parent pharmacophore (e.g., the quinolone core). It frequently serves as a hydrogen bond donor.

-

The Isopropyl Group (N-1): Provides essential lipophilicity (

modulation), improving membrane permeability. Sterically, it prevents rapid metabolic N-dealkylation compared to methyl or ethyl analogs. -

The Methyl Group (C-4): Introduces a second chiral center, creating a "conformational lock." This rigidity reduces the entropic penalty upon binding to the target protein.

Visualization: SAR Determinants

The following diagram illustrates the functional logic of the scaffold modifications.

Figure 1: Functional decomposition of the 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine scaffold showing the pharmacological impact of each substituent.

Part 2: Primary Therapeutic Application — Antibacterials (Quinolones)[1][2]

The most authoritative application of this scaffold is in the synthesis of Ozenoxacin (Tradename: Ozanex), a topical bactericidal agent approved for treating impetigo.

Mechanism of Action: Dual Inhibition

Unlike older fluoroquinolones that may preferentially target DNA gyrase or Topoisomerase IV, derivatives containing the 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine side chain exhibit balanced dual inhibition.

-

Target 1: DNA Gyrase (Topoisomerase II): Prevents the introduction of negative supercoils, halting DNA replication initiation.

-

Target 2: Topoisomerase IV: Prevents the decatenation (unlinking) of daughter chromosomes after replication.

Clinical Significance: This dual mechanism significantly raises the genetic barrier to resistance. A bacterium must simultaneously acquire mutations in both gyrA and parC genes to develop high-level resistance.

The "Non-Fluorinated" Advantage

Traditional quinolones (fluoroquinolones) contain a fluorine atom at the C-6 position to increase potency but are associated with phototoxicity and chondrotoxicity.

-

The Solution: The 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine side chain at C-7 provides sufficient binding affinity and cell penetration to render the C-6 fluorine unnecessary.

-

Result: Ozenoxacin retains high potency against MRSA and quinolone-resistant S. aureus without the typical safety profile issues of systemic fluoroquinolones.

Visualization: Mechanism of Action Pathway

Figure 2: The dual-target mechanism of action for Ozenoxacin, highlighting the cascade leading to bacterial cell death.

Part 3: Secondary Applications — Chemokine Modulation

Beyond antibacterials, this scaffold is a validated building block for Chemokine Receptor Antagonists , specifically targeting CCR2 and CCR5. These receptors are implicated in chronic inflammatory diseases, including rheumatoid arthritis and atherosclerosis.[1]

CCR2/CCR5 Antagonism

Research indicates that 3-aminopyrrolidine derivatives can block the binding of MCP-1 (CCL2) to the CCR2 receptor.

-

Role of the Scaffold: The basic nitrogen of the pyrrolidine ring interacts with the conserved glutamic acid residue (Glu291) in the transmembrane bundle of the GPCR.

-

Selectivity: The isopropyl group fits into a hydrophobic sub-pocket, enhancing selectivity over other chemokine receptors.

Part 4: Synthetic Protocol & Methodology

This section details the synthesis of the core intermediate: (3R,4R)-1-isopropyl-4-methylpyrrolidin-3-amine .

Note on Stereochemistry: The biological activity is highly stereodependent. The protocol below assumes a chiral pool approach starting from L-aspartic acid or similar chiral precursors to ensure enantiomeric purity.

Synthesis Workflow (Step-by-Step)

Reagents Required:

-

N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine (Azomethine ylide precursor)

-

Methyl crotonate (Dipolarophile)

-

TFA (Trifluoroacetic acid)

-

Isopropyl iodide / Potassium Carbonate (

)

Step 1: [3+2] Cycloaddition (Ring Formation)

-

Reaction: Combine N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine with methyl crotonate in dichloromethane (DCM).

-

Catalysis: Add a catalytic amount of TFA (0.1 eq) at 0°C.

-

Mechanism: This generates the pyrrolidine ring via a 1,3-dipolar cycloaddition.

-

Yield: Isolate the racemic 4-methyl-pyrrolidine-3-carboxylate ester.

Step 2: Chiral Resolution & Functionalization

-

Hydrolysis: Convert the ester to the acid using LiOH in THF/Water.

-

Curtius Rearrangement: Treat the acid with Diphenylphosphoryl azide (DPPA) and tert-butanol to convert the carboxylic acid to a Boc-protected amine.

-

Deprotection: Remove the Benzyl group (N-1) via hydrogenolysis (

, Pd/C).

Step 3: N-Alkylation (Introduction of Isopropyl)

-

Alkylation: Dissolve the deprotected pyrrolidine in acetonitrile.

-

Addition: Add 1.1 equivalents of Isopropyl iodide and 2.0 equivalents of

. -

Conditions: Reflux for 12 hours.

-

Purification: Silica gel chromatography to isolate the N-isopropyl derivative.

Step 4: Final Deprotection

-

Boc-Removal: Treat with 4M HCl in Dioxane to yield the final amine salt: 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride .

Visualization: Synthetic Route

Figure 3: Synthetic pathway for the production of the 1-isopropyl-4-methylpyrrolidin-3-amine intermediate.

Part 5: Data Summary & Quality Control

To ensure the integrity of the synthesized scaffold before coupling to a drug core, the following specifications must be met.

Analytical Specifications Table

| Parameter | Specification | Method |

| Purity | > 98.0% | HPLC (C18 column, Acetonitrile/Water gradient) |

| Chiral Purity | > 99.5% ee | Chiral HPLC (Chiralpak AD-H) |

| Appearance | White to off-white solid (HCl salt) | Visual Inspection |

| Identity (NMR) | Confirms Isopropyl doublet ( | 1H-NMR (400 MHz, DMSO-d6) |

| Moisture | < 1.0% | Karl Fischer Titration |

References

-

Ozenoxacin: A Comprehensive Review of its Pharmacological Properties. International Journal of Pharmaceutical Research and Applications. (2023). Retrieved from 3

-

Ozenoxacin: a review of preclinical and clinical efficacy. Journal of Chemotherapy. (2019). Retrieved from 4

-

Potent antagonists of the CCR2b receptor.[5] Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorganic & Medicinal Chemistry Letters. (2008). Retrieved from 5

-

Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. Journal of Medicinal Chemistry. (2009). Retrieved from 1

-

FDA Drug Approval Package: Ozenoxacin (NDA 208945). U.S. Food and Drug Administration. (2016). Retrieved from 6

Sources

- 1. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Ozenoxacin: a review of preclinical and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Technical Guide: 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine as a Chiral Building Block

This technical guide details the structural utility, synthesis, and application of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine (also known as 1-isopropyl-3-amino-4-methylpyrrolidine). This molecule is a privileged chiral diamine scaffold, critical in the design of fluoroquinolone antibiotics, GPCR ligands (specifically Histamine H3/H4 antagonists), and kinase inhibitors.

Executive Summary

4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine represents a high-value "chiral pool" mimetic. Its rigid pyrrolidine core restricts the conformational freedom of the attached amino and methyl groups, allowing medicinal chemists to probe specific vectors in a binding pocket. The N-isopropyl group provides steric bulk and lipophilicity (cLogP modulation), protecting the ring nitrogen from rapid metabolic N-dealkylation while influencing the pKa of the system.

Key Chemical Data:

| Property | Value |

|---|---|

| IUPAC Name | 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine |

| CAS Number | 131815-15-1 (Generic), 143216-16-6 (Specific Isomers) |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| Chiral Centers | C3 and C4 (4 possible stereoisomers) |

| pKa (Calc) | ~9.8 (Secondary amine), ~8.5 (Tertiary ring amine) |[1]

Stereochemical Analysis & Structural Logic

The utility of this building block relies entirely on the defined stereochemistry at positions 3 and 4. The relative configuration (cis vs. trans) dictates the vector angle between the C3-Amino group (H-bond donor) and the C4-Methyl group (Hydrophobic anchor).

Stereoisomer Classification

There are two diastereomeric pairs, each consisting of two enantiomers.

-

Trans-Isomers: The amino and methyl groups are on opposite faces of the ring. This configuration is often preferred for linear binding pockets (e.g., certain GPCR channels).

-

Cis-Isomers: The amino and methyl groups share the same face. This is the critical configuration for many fluoroquinolone antibiotics (e.g., Gemifloxacin analogues), where the cis-orientation mimics the spatial arrangement required for DNA gyrase inhibition.

Visualization of Stereochemical Relationships

The following diagram illustrates the stereochemical divergence starting from a common precursor.

Caption: Stereochemical divergence of the 3,4-disubstituted pyrrolidine scaffold. The (3S, 4R) cis-isomer is a frequent pharmacophore in antibacterial research.

Synthesis Methodologies

Synthesizing this molecule with high stereocontrol is the primary challenge. Two robust protocols are presented below: the [3+2] Cycloaddition Route (for cis-isomers) and the Chiral Pool Route (for trans-isomers).

Protocol A: [3+2] Azomethine Ylide Cycloaddition (Targeting Cis-Isomers)

This method utilizes the inherent diastereoselectivity of 1,3-dipolar cycloadditions.

Reagents:

-

N-Isopropylglycine (Secondary amine precursor)

-

Paraformaldehyde (Source of CH₂)

-

Methyl crotonate (Dipolarophile, defines the methyl stereochemistry)

-

Toluene (Solvent)

Step-by-Step Workflow:

-

Ylide Formation: Reflux N-isopropylglycine (1.0 eq) with paraformaldehyde (1.5 eq) in toluene under Dean-Stark conditions. The decarboxylative condensation generates the non-stabilized azomethine ylide in situ.

-

Cycloaddition: Add methyl crotonate (1.2 eq). The ylide reacts with the alkene.

-

Mechanism:[2] The reaction proceeds via a concerted [3+2] mechanism. The endo-transition state is favored, predominantly yielding the cycloadduct where the C3-carboxyl and C4-methyl groups are cis to each other relative to the ring protons.

-

-

Functional Group Transformation:

-

The resulting intermediate is Methyl 1-isopropyl-4-methylpyrrolidine-3-carboxylate .

-

Hydrolysis: LiOH/THF to the acid.

-

Curtius Rearrangement: Treat acid with Diphenylphosphoryl azide (DPPA) and t-BuOH to yield the N-Boc amine.

-

Deprotection: TFA/DCM removes the Boc group to yield the final primary amine.

-

Protocol B: Chiral Pool Synthesis from L-Aspartic Acid (Targeting Trans-Isomers)

This route guarantees absolute stereochemistry by starting from a defined chiral center.

Step-by-Step Workflow:

-

Starting Material: N-Benzyl-L-aspartic acid.

-

Cyclization: Condensation with formaldehyde yields the oxazolidinone intermediate, fixing the C3 stereocenter.

-

Alkylation: Enolate alkylation with methyl iodide introduces the methyl group at C4. Due to steric hindrance, the methyl group adds anti to the C3-amino substituent, yielding the trans configuration.

-

Reduction & N-Alkylation:

-

Reduce the lactam/oxazolidinone carbonyls using LiAlH₄ to form the pyrrolidine ring.

-

Perform hydrogenolysis (Pd/C, H₂) to remove the N-benzyl group.

-

Reductive Amination: React the free pyrrolidine with acetone and NaBH(OAc)₃ to install the N-isopropyl group.

-

Synthesis Flowchart

Caption: Synthetic pathway via [3+2] cycloaddition to access the pharmacologically relevant cis-isomer.

Applications in Drug Discovery[3][4][5]

Fluoroquinolone Antibiotics

The 3-amino-4-methylpyrrolidine moiety is a validated side chain for 7-substituted fluoroquinolones (e.g., related to Gemifloxacin).

-

Mechanism: The basic nitrogen at C3 interacts with the C7-substituent binding domain of DNA gyrase.

-

Role of Isopropyl: The N-isopropyl group at position 1 increases the lipophilicity of the antibiotic, improving cell membrane permeability in Gram-positive bacteria (e.g., S. pneumoniae). It also prevents metabolic oxidation at the alpha-carbon relative to a straight-chain propyl or ethyl group.

Histamine H3/H4 Antagonists

The diamine motif (pyrrolidine nitrogen + exocyclic amine) separated by the rigid 3-carbon ring system serves as a perfect mimic for the histamine ethylamine tail.

-

Binding: The N-isopropyl group often fits into a hydrophobic pocket in the GPCR transmembrane region, providing subtype selectivity over H1/H2 receptors.

Kinase Inhibitors

In RET kinase inhibitors, 1-isopropyl-substituted pyrazolopyrimidines often utilize a pyrrolidine side chain to solubilize the molecule and interact with the solvent-exposed region of the ATP binding site.

Handling and Stability

-

Physical State: Colorless to pale yellow oil.

-

Basicity: Highly basic. It rapidly absorbs CO₂ from the air to form carbamates. Store under Argon or Nitrogen.

-

Storage: 2-8°C. Long-term storage as the dihydrochloride salt is recommended for stability.

-

Safety: Corrosive and irritant. Use standard PPE (gloves, goggles, fume hood).

References

-

Fluoroquinolone SAR: Synthesis and Structure-Activity Relationships of 7-(3'-amino-4'-methoxypyrrolidin-1'-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. J. Med.[3] Chem., 1997.[4] Link

-

Azomethine Ylide Synthesis: Stereoselective synthesis of 3,4-disubstituted pyrrolidines via [3+2] cycloaddition. Org.[5][6] Lett., 2020.[6] Link

-

Kinase Inhibitors: Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors.[3] J. Med.[3] Chem., 2012.[3] Link

-

General Pyrrolidine Synthesis: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Molecules, 2024. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. EP0009168A1 - Isopropyl amine derivatives, processes for their preparation and medicaments containing them - Google Patents [patents.google.com]

- 3. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 5. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

Solubility Profile of 1-isopropyl-4-methylpyrrolidin-3-amine in Organic Solvents: A Technical Guide

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-isopropyl-4-methylpyrrolidin-3-amine in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this substituted pyrrolidine derivative. By combining theoretical principles with practical experimental guidance, this guide serves as a complete resource for establishing a robust solubility dataset.

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter in drug development and chemical process design. It influences a multitude of factors, including bioavailability, formulation strategies, purification methods, and reaction kinetics. 1-isopropyl-4-methylpyrrolidin-3-amine, a substituted pyrrolidine, possesses structural features that suggest a complex and interesting solubility behavior. The presence of a secondary amine, a tertiary amine within the ring, and alkyl substituents creates a molecule with the potential for varied interactions with different solvent classes. A thorough understanding of its solubility is therefore paramount for its effective application.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For 1-isopropyl-4-methylpyrrolidin-3-amine, the following structural features are key determinants of its solubility profile:

-

The Pyrrolidine Ring: The parent pyrrolidine ring is a cyclic secondary amine and is miscible with water and most organic solvents.[1][2] This inherent solubility provides a baseline for the behavior of its derivatives.

-

Hydrogen Bonding: The secondary amine group (-NH) is capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atom of the pyrrolidine ring can also act as a hydrogen bond acceptor. This allows for strong interactions with protic solvents (e.g., alcohols) and other polar solvents that can accept hydrogen bonds (e.g., acetone). Primary and secondary amines generally exhibit greater water solubility than tertiary amines of similar molecular weight due to their enhanced hydrogen bonding capabilities.[3]

-

Polarity and Dipole Moment: The presence of two nitrogen atoms imparts a significant dipole moment to the molecule, making it polar. This polarity suggests good solubility in polar organic solvents.[4][5]

-

Alkyl Substituents: The isopropyl and methyl groups are nonpolar and contribute to the lipophilicity of the molecule. An increase in the number of carbon atoms in an amine generally leads to a decrease in solubility in polar solvents like water.[4][5] These alkyl groups will favor interactions with nonpolar solvents through van der Waals forces.

-

Basicity: Amines are basic compounds and can be protonated in the presence of an acid.[4] This property can be exploited to enhance solubility in acidic aqueous solutions, a principle often used in purification.

The interplay of these factors will determine the extent to which 1-isopropyl-4-methylpyrrolidin-3-amine dissolves in a given organic solvent. A solvent's polarity, proticity (ability to donate hydrogen bonds), and hydrogen bond accepting capability will all play a crucial role.

Experimental Determination of Solubility

A systematic approach is required to accurately determine the solubility profile. The following section outlines a robust experimental protocol.

Materials and Equipment

-

1-isopropyl-4-methylpyrrolidin-3-amine (high purity)

-

A range of organic solvents (analytical grade or higher), such as:

-

Protic Polar: Methanol, Ethanol, Isopropanol

-

Aprotic Polar: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

-

Nonpolar: Hexane, Toluene, Dichloromethane (DCM)

-

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Figure 1: Experimental workflow for determining the solubility of 1-isopropyl-4-methylpyrrolidin-3-amine.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent.

-

Add an excess amount of 1-isopropyl-4-methylpyrrolidin-3-amine to each vial to ensure a saturated solution is formed. The presence of undissolved solid is essential.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a controlled temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 1-isopropyl-4-methylpyrrolidin-3-amine of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.

-

Predicted Solubility Profile and Data Presentation

While experimental data is required for definitive values, a predicted solubility profile can be hypothesized based on theoretical principles.

Table 1: Predicted and Experimental Solubility of 1-isopropyl-4-methylpyrrolidin-3-amine at 25 °C

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |

| Protic Polar | Methanol | High | To be determined |

| Ethanol | High | To be determined | |

| Isopropanol | Moderate to High | To be determined | |

| Aprotic Polar | Acetone | Moderate to High | To be determined |

| Acetonitrile | Moderate | To be determined | |

| Dimethylformamide | High | To be determined | |

| Dimethyl sulfoxide | High | To be determined | |

| Nonpolar | Hexane | Low | To be determined |

| Toluene | Low to Moderate | To be determined | |

| Dichloromethane | Moderate | To be determined |

This table provides a framework for organizing the experimentally determined solubility data. The predictions are based on the expected intermolecular interactions.

Factors Influencing Solubility: A Deeper Dive

The solubility of 1-isopropyl-4-methylpyrrolidin-3-amine is a result of a complex interplay of factors, as illustrated in the diagram below.

Figure 2: Key molecular and solvent properties influencing the solubility of 1-isopropyl-4-methylpyrrolidin-3-amine.

Conclusion

References

-

Quora. (2018, March 30). Are amines soluble in organic solvents?[3]

-

Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.[4]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link]2]

-

Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines.[5]

-

DiVA portal. (2017, May 15). Synthesis of substituted pyrrolidines.[6]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds.

-

MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[7]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. diva-portal.org [diva-portal.org]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Stereochemical Precision: 3-Amino-4-methylpyrrolidine in Modern Drug Discovery

[1][2]

Executive Summary

In the high-stakes arena of lead optimization, the 3-amino-4-methylpyrrolidine scaffold has emerged as a high-value tool for medicinal chemists.[1][2] Unlike the flexible piperazine or unsubstituted pyrrolidine rings, this disubstituted core offers a unique combination of conformational restriction ("locking"), vectorial precision , and metabolic stability .[2][3]

This guide dissects the technical utility of 3-amino-4-methylpyrrolidine, detailing its stereochemical advantages, synthetic accessibility, and proven applications in Factor Xa inhibitors and antimicrobial agents.[1][2]

Part 1: Structural & Stereochemical Rationale[2]

The "Magic Methyl" Effect on Conformation

The addition of a methyl group at the C4 position of a 3-aminopyrrolidine is not merely a lipophilic modification; it is a structural control element.[1][2]

-

Ring Pucker Control: The pyrrolidine ring exists in a dynamic equilibrium between envelope conformations.[2] A C4-methyl substituent forces the ring into a specific pucker to minimize 1,3-diaxial interactions.[1][2]

-

Vector Orientation: This locking effect rigidly orients the C3-amino group (often the primary pharmacophore).[1][2] For example, in the trans configuration, the amino and methyl groups adopt a pseudo-equatorial orientation, maximizing the distance between them and reducing the entropic penalty upon protein binding.[2]

Stereoisomer Landscape

There are four distinct stereoisomers. Selecting the correct isomer is critical for matching the chiral environment of the target protein (e.g., the S1/S4 pockets of serine proteases).[2]

| Isomer Configuration | Geometric Relationship | Key Property |

| (3R, 4R) | Trans | Pseudo-equatorial display; high rigidity.[1][2] |

| (3S, 4S) | Trans | Enantiomer of above; often tested in pairs.[2][3] |

| (3R, 4S) | Cis | Substituents closer in space; often less stable pucker.[2][3] |

| (3S, 4R) | Cis | Enantiomer of above.[2][3] |

Part 2: Synthetic Methodologies

Accessing this scaffold with high enantiopurity is the primary bottleneck.[2] We present two industry-standard routes: [3+2] Cycloaddition (for rapid library generation) and Chiral Pool Synthesis (for scale-up).[1][2]

Method A: [3+2] Azomethine Ylide Cycloaddition (The "Click" Route)

This method is preferred for generating trans-isomers rapidly.[1][2][3] It utilizes the reaction between an electron-deficient alkene (crotonate) and an azomethine ylide generated in situ.[1][2]

Mechanism:

-

Precursor: N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine generates the dipole.[1][2]

-

Dipolarophile: Trans-methyl crotonate dictates the relative stereochemistry.[1][2]

-

Result: The trans-geometry of the alkene is conserved in the pyrrolidine ring.[1][2]

Method B: Chiral Pool Synthesis (From L-Aspartic Acid)

For large-scale preparation of the (3S, 4R) or (3R, 4S) isomers, starting from L-aspartic acid is superior due to defined absolute stereochemistry.[1][2][3]

Workflow Visualization (DOT):

Figure 1: Comparison of synthetic routes. Route A is convergent and preserves relative alkene geometry.[2] Route B relies on the absolute chirality of the amino acid precursor.[2]

Part 3: Experimental Protocol (Bench-Ready)

Protocol: Synthesis of trans-N-Boc-3-amino-4-methylpyrrolidine

Targeting the (3R, 4R) / (3S, 4S) racemate for initial SAR screening.[1][2]

Reagents:

Step-by-Step Procedure:

-

Dipole Generation: In a flame-dried round-bottom flask under Argon, dissolve trans-methyl crotonate (10 mmol) in anhydrous DCM (50 mL).

-

Addition: Add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (12 mmol) dropwise at 0°C.

-

Catalysis: Add TFA (1 mmol) slowly (exothermic reaction).

-

Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (formation of pyrrolidine spot).[1][2]

-

Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[1][2] Dry combined organics over MgSO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc) yields trans-1-benzyl-3-methoxycarbonyl-4-methylpyrrolidine.[1][2]

-

Functional Group Manipulation (3 Steps):

Validation Check:

Part 4: Medicinal Chemistry Applications[2][3][4][5][6][7]

Case Study 1: Factor Xa Inhibitors (Bristol-Myers Squibb)

In the development of anticoagulants, BMS researchers utilized the amino(methyl)pyrrolidine scaffold to replace a piperazine core.[1][2]

-

The Problem: The piperazine core was too flexible, leading to poor binding entropy.[2]

-

The Solution: The 3-amino-4-methylpyrrolidine scaffold acted as a bioisostere.[1][2] The pyrrolidine nitrogen anchored in the S4 pocket, while the exocyclic amine (at C3) interacted with the S1 pocket.[2]

-

Outcome: The methyl group at C4 locked the conformation, improving potency (

nM) by ensuring the two nitrogen atoms were perfectly spaced to bridge the S1-S4 distance.[1][2]

Case Study 2: Quinolone Antibiotics

Fluoroquinolones (e.g., Gemifloxacin analogues) frequently employ pyrrolidine side chains at the C7 position to broaden the spectrum against Gram-positive bacteria.[1][2][3]

-

Mechanism: The 3-amino group improves cell permeability and target affinity (DNA gyrase).[1][2]

-

Role of Methyl: Introducing a 4-methyl group increases lipophilicity slightly (improving tissue penetration) and reduces the metabolic liability of the pyrrolidine ring by sterically hindering oxidative enzymes.[1][2]

SAR Logic Diagram:

Figure 2: Structure-Activity Relationship (SAR) breakdown of the scaffold.

References

-

Shi, Y., et al. (2007).[3] "Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 17(21), 5952-5958.[3] Link

-

Raimondi, M. V., et al. (2021).[2][3] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1] Topics in Current Chemistry, 379, 34. Link[1][2]

-

Enamine Ltd. "Synthesis of unique pyrrolidines for drug discovery."[2] Enamine Technical Notes. Link

-

Wong, P. C., et al. (2011).[2] "Discovery of BMS-962212, a Potent and Selective Factor XIa Inhibitor."[1][2][4] Journal of Medicinal Chemistry. Link

-

Patel, D. V., et al. (2000).[2] "Quinolone Antibiotics: Structure-Activity Relationships." American Chemical Society.[1][2] Link[1][2]

Sources

- 1. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sourcing High-Purity 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine for Pharmaceutical R&D

Abstract

This guide provides an in-depth analysis of the supplier landscape and quality control considerations for high-purity 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine, a substituted pyrrolidine building block of significant interest in medicinal chemistry. The pyrrolidine scaffold is a cornerstone in the development of numerous FDA-approved drugs, making access to high-quality, well-characterized derivatives critical for successful drug discovery programs.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into navigating supplier availability, verifying chemical and stereochemical purity, and implementing robust analytical protocols for this key intermediate.

Introduction: The Strategic Importance of Substituted Pyrrolidines

The pyrrolidine ring is a privileged scaffold in modern pharmacology, integral to the structure of drugs targeting a wide array of conditions, from diabetes (e.g., Mitiglinide) to viral infections (e.g., Daclatasvir).[1][2] Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal building block for creating molecules with high receptor affinity and specificity. 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine, with its multiple stereocenters and functional handles, represents a versatile starting material for generating novel chemical entities.

However, the utility of this intermediate is directly proportional to its purity. In a pharmaceutical context, "purity" is a multi-faceted attribute encompassing not only the absence of chemical contaminants but also, critically, the stereochemical integrity of the molecule. The presence of undesired enantiomers or diastereomers can lead to reduced therapeutic efficacy, altered pharmacokinetic profiles, or even significant off-target toxicity.[3][4][5] This guide will dissect these challenges and provide a framework for securing a reliable supply of high-purity material.

Chemical Identity and Physicochemical Properties

A clear understanding of the molecule's fundamental properties is the first step in a successful sourcing strategy.

-

Chemical Name: 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine

-

Molecular Weight: 142.25 g/mol [7]

-

CAS Number: 131815-15-1 (This is one of the identified CAS numbers; stereoisomers may have distinct identifiers).[6]

-

Structure:

The structure contains two stereocenters (at carbons 3 and 4), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The precise stereochemistry is often a critical quality attribute (CQA) defined by the synthetic route and downstream application.

The Imperative of Purity in Drug Development

For active pharmaceutical ingredients (APIs) and their intermediates, purity is paramount. This section explores the two primary dimensions of purity for a chiral amine like 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine.

Chemical Purity

Chemical impurities can arise from starting materials, reagents, solvents, or side reactions during synthesis.[8] Potential impurities for this molecule could include:

-

Residual Solvents: e.g., N-Methyl-2-pyrrolidone (NMP), a common solvent in related syntheses.[9]

-

Unreacted Intermediates: Precursors from multi-step syntheses.[10]

-

Byproducts: Resulting from over-alkylation, ring-opening, or other side reactions.

These impurities can interfere with subsequent chemical transformations, introduce toxic elements, or complicate regulatory filings.

Stereochemical Purity: A Non-Negotiable Requirement

Chirality, or the "handedness" of a molecule, is a fundamental property in biology.[11] Enzymes, receptors, and other biological targets are themselves chiral, meaning they interact differently with different enantiomers of a drug.[4][5]

-

Efficacy and Safety: Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in the worst cases, contribute to adverse effects.[3][12] The tragic case of thalidomide remains a stark reminder of the devastating consequences of administering the wrong enantiomer.

-

Regulatory Scrutiny: Recognizing these risks, global regulatory bodies like the U.S. FDA and the European Medicines Agency (EMA) have established stringent guidelines that strongly favor the development of single-enantiomer drugs over racemic mixtures.[3][5][13] Developers are required to characterize and justify the presence of any stereoisomeric impurity.

Therefore, for a molecule like 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine, achieving high enantiomeric excess (%ee) or diastereomeric excess (%de) is not merely a matter of quality but a prerequisite for its use in a regulated drug development pipeline.

Supplier Availability and Landscape

Identifying reliable suppliers for niche chemical building blocks requires careful evaluation. The availability of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine is primarily concentrated among specialty chemical providers that cater to the R&D sector. Large-scale cGMP production may require custom synthesis contracts.

| Supplier Category | Representative Companies | Purity Considerations | Typical Documentation |

| Research Chemical Catalogs | Parchem[6], Molport | Purity often stated as >95% or >97%. Stereochemistry may not be defined or controlled. | Safety Data Sheet (SDS), Basic Certificate of Analysis (CoA) with purity by HPLC or GC. |

| Custom Synthesis Organizations | SK pharmteco[11], Hyma Synthesis[8] | Can produce specific stereoisomers to high purity specifications (>99% chemical, >99% ee) on a contract basis. | Detailed CoA with NMR, HPLC, Chiral HPLC, Mass Spec data. Process development reports. |

| Building Block Specialists | Enamine[1] | Often provide novel and unique derivatives. Purity and stereochemistry are typically well-characterized. | Comprehensive analytical data provided with purchase. |

Note: This table is illustrative. Researchers must conduct their own due diligence for specific lots and suppliers.

Quality Assessment Workflow: From Supplier to Bench

Trusting a supplier's label is insufficient for rigorous scientific and pharmaceutical development. A robust internal verification process is essential.

Sources

- 1. enamine.net [enamine.net]

- 2. mdpi.com [mdpi.com]

- 3. pure-synth.com [pure-synth.com]

- 4. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]

- 5. veranova.com [veranova.com]

- 6. parchem.com [parchem.com]

- 7. PubChemLite - 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine (C8H18N2) [pubchemlite.lcsb.uni.lu]

- 8. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 9. ashland.com [ashland.com]

- 10. Pyrrolidine synthesis [organic-chemistry.org]

- 11. skpharmteco.com [skpharmteco.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Methodological & Application

Synthesis protocols for 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine from amino acids

Application Note: Stereoselective Synthesis of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine from L-Aspartic Acid

Executive Summary

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antibiotics (e.g., Gemifloxacin), glycosidase inhibitors, and GPCR ligands. This application note details a robust, stereocontrolled protocol for synthesizing 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine starting from the chiral pool precursor L-Aspartic Acid .

Unlike non-specific cycloadditions, this route leverages the inherent chirality of L-aspartic acid to establish the C3-amine configuration. We utilize a steric-directing protection strategy (PhF-group) to install the C4-methyl group with high diastereoselectivity, followed by a double-nucleophilic displacement cyclization to install the N-isopropyl moiety.

Strategic Pathway Analysis

The synthesis relies on transforming the acyclic amino acid backbone into a 1,4-electrophile, which is then cyclized by the target nitrogen nucleophile (isopropylamine).

Figure 1: Critical Path Workflow. The stereocenter at C3 is preserved from Aspartic Acid, while the C4 stereocenter is set during the methylation step via steric control of the PhF (9-phenylfluorenyl) group.

Detailed Experimental Protocols

Phase 1: Scaffold Preparation & Stereoselective Methylation

Objective: Convert L-Aspartic acid into a methylated, reduced acyclic precursor suitable for cyclization. Critical Mechanism: The bulky 9-phenylfluoren-9-yl (PhF) protecting group shields one face of the enolate, forcing the methyl iodide to attack from the opposite side (anti-addition), establishing the trans or cis relationship (tunable) between the amine and the methyl group.

Reagents Table:

| Reagent | Equiv.[1][2][3][4][5] | Role | Critical Parameter |

| L-Aspartic Acid | 1.0 | Starting Material | >99% ee required |

| PhF-Br | 1.1 | Chiral Shield/Protecting Group | 9-bromo-9-phenylfluorene |

| LiHMDS | 2.2 | Non-nucleophilic Base | Maintain < -70°C |

| Methyl Iodide (MeI) | 1.5 | Electrophile | Freshly distilled |

| LiAlH4 | 3.0 | Reducing Agent | Anhydrous conditions |

Step-by-Step Protocol:

-

Protection (PhF-Asp-OMe):

-

Suspend L-Aspartic acid dimethyl ester hydrochloride (10 mmol) in acetonitrile.

-

Add

(2.5 equiv) and -

Add 9-bromo-9-phenylfluorene (PhF-Br) (1.1 equiv).

-

Stir at room temperature for 12 hours. Filter and concentrate.

-

Checkpoint: Isolate the N-PhF protected diester via flash chromatography (Hex/EtOAc).

-

-

Diastereoselective Methylation:

-

Dissolve the N-PhF diester in dry THF under Argon. Cool to -78°C .

-

Add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise over 20 minutes. The PhF group prevents racemization of the

-center. -

Stir for 45 minutes to ensure enolate formation.

-

Add Methyl Iodide (1.5 equiv) slowly.

-

Stir at -78°C for 2 hours, then slowly warm to -20°C.

-

Quench with saturated

. Extract with EtOAc.[1][6] -

Outcome: This yields the

-methyl aspartate derivative.[1] The major diastereomer is typically anti (3R, 4S configuration relative to the original aspartate numbering).

-

-

Reductive Cascade:

-

Dissolve the methylated intermediate in anhydrous THF (0°C).

-

Cautiously add LiAlH4 (3.0 equiv) pellets or solution.

-

Reflux for 2 hours.[6] This reduces both ester groups to primary alcohols.

-

Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

-

Result:2-(PhF-amino)-3-methylbutane-1,4-diol .

-

Phase 2: Cyclization and N-Alkylation

Objective: Form the pyrrolidine ring incorporating the isopropyl group and deprotect the primary amine.

Mechanism: Double

Reagents Table:

| Reagent | Equiv.[1][2][3][4][5] | Role | Conditions |

| Methanesulfonyl Chloride (MsCl) | 2.5 | Activation of Alcohols | 0°C, DCM |